molecular formula C18H19N5O2 B11646926 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-ethoxybenzylidene)propanehydrazide CAS No. 478305-59-8

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-ethoxybenzylidene)propanehydrazide

Cat. No.: B11646926
CAS No.: 478305-59-8
M. Wt: 337.4 g/mol
InChI Key: MCOUQKKYQJZNHT-CPNJWEJPSA-N
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Description

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide typically involves a multi-step process. One common approach is the condensation reaction between 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanehydrazide and 2-ethoxybenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide is unique due to its specific combination of a benzo[d][1,2,3]triazole core with an ethoxybenzylidene moiety. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and pharmaceuticals .

Properties

CAS No.

478305-59-8

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H19N5O2/c1-2-25-17-10-6-3-7-14(17)13-19-21-18(24)11-12-23-16-9-5-4-8-15(16)20-22-23/h3-10,13H,2,11-12H2,1H3,(H,21,24)/b19-13+

InChI Key

MCOUQKKYQJZNHT-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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